![molecular formula C13H23N5 B5515637 2-[(3S*,4R*)-3-(dimethylamino)-4-propyl-1-pyrrolidinyl]-4-pyrimidinamine](/img/structure/B5515637.png)
2-[(3S*,4R*)-3-(dimethylamino)-4-propyl-1-pyrrolidinyl]-4-pyrimidinamine
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Overview
Description
Synthesis Analysis
The synthesis of related pyrimidinamine derivatives involves multi-step chemical processes, including novel methodologies for constructing the pyrimidine ring. For instance, the synthesis of pyrimidine derivatives can be achieved through a [3 + 2 + 1] three-component annulation involving amidines, ketones, and a carbon source, where N,N-Dimethylaminoethanol serves as the carbon donor through C(sp3)-H activation (Qin, Ma, & Li, 2021). Another approach involves the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles, leading to various substituted 5-pyrimidinecarboxylates (Schenone, Sansebastiano, & Mosti, 1990).
Molecular Structure Analysis
The molecular structure of pyrimidinamine derivatives reveals fascinating aspects of their chemistry. For example, the analysis of a novel pyrimidinamine complex showed layered structures formed by slipped π-stacking interactions, highlighting the importance of molecular geometry and intermolecular interactions in determining the compound's properties (Lahmidi et al., 2023).
Chemical Reactions and Properties
Pyrimidinamines exhibit a broad range of chemical reactivities. One study demonstrated the catalytic role of 4-(Dimethylamino)pyridine in iodolactonisation reactions of γ,δ-unsaturated carboxylic acids, suggesting a versatile catalytic mechanism for forming lactones (Meng, Liu, Liu, & Wang, 2015). Another interesting reaction involves the non-concerted [4+1] cycloaddition of (dimethylamino)methoxycarbene to arylazonicotinates, leading to pyrazolo[3,4-c]pyridines and related structures, highlighting the compound's utility in synthesizing complex heterocyclic structures (Behbehani, Ibrahim, & Elnagdi, 2013).
Physical Properties Analysis
The physical properties of pyrimidinamine derivatives, such as solubility, thermal stability, and optical characteristics, are of great interest. For instance, fluorinated polyimides derived from pyridine-containing monomers show excellent solubility, thermal stability, and mechanical strength, along with low dielectric constants and water uptake, indicating their potential for high-performance materials applications (Wang et al., 2006).
Chemical Properties Analysis
The chemical properties of pyrimidinamines, such as their reactivity towards different chemical agents and potential for catalysis, demonstrate their versatility. The enantioselective synthesis of 4-(Dimethylamino)pyridines, showcasing their application in asymmetric catalysis, represents an important development in the field of synthetic chemistry, enabling the stereoselective construction of quaternary centers (Busto, Gotor‐Fernández, & Gotor, 2006).
properties
IUPAC Name |
2-[(3S,4R)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5/c1-4-5-10-8-18(9-11(10)17(2)3)13-15-7-6-12(14)16-13/h6-7,10-11H,4-5,8-9H2,1-3H3,(H2,14,15,16)/t10-,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSDRDFLTOUQIY-GHMZBOCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N(C)C)C2=NC=CC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1N(C)C)C2=NC=CC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3S*,4R*)-3-(dimethylamino)-4-propyl-1-pyrrolidinyl]-4-pyrimidinamine |
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